Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

Description

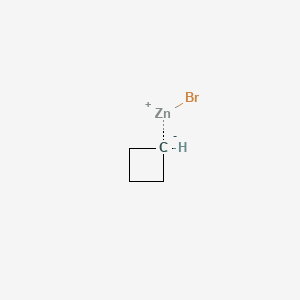

Cyclobutylzinc bromide 0.5M in tetrahydrofuran (THF) is a specialized organozinc reagent widely used in cross-coupling reactions, such as Negishi couplings, to introduce cyclobutyl groups into organic frameworks. Its structure comprises a cyclobutane ring bonded to a zinc atom, stabilized by bromide and solvated in THF (Figure 1).

Properties

IUPAC Name |

bromozinc(1+);cyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Zn/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFQEBSVYUDIES-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[CH-]C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutylzinc bromide can be synthesized through the reaction of cyclobutyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture contamination. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Cyclobutylzinc bromide is primarily used in carbon-carbon bond-forming reactions. It undergoes various types of reactions, including:

Negishi Coupling: This reaction involves the coupling of cyclobutylzinc bromide with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.

Michael Addition: Cyclobutylzinc bromide can add to unsaturated ketones, forming substituted ketones.

Addition to Alkynes: It reacts with alkynes to give substituted dienes.

Common reagents used in these reactions include palladium catalysts, acid chlorides, aryl halides, and substituted or non-substituted allyl halides. The major products formed from these reactions are often complex organic molecules used in various applications .

Scientific Research Applications

Introduction to Cyclobutylzinc Bromide

Cyclobutylzinc bromide (C₄H₇BrZn) is an organometallic compound that serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically prepared in a 0.5 M concentration in Tetrahydrofuran (THF), a common solvent in organometallic chemistry due to its ability to solvate a wide range of reactants and products.

Cross-Coupling Reactions

Cyclobutylzinc bromide is primarily employed in cross-coupling reactions, which are essential for synthesizing complex organic molecules. It can react with:

- Aryl Halides : This allows for the formation of biaryl compounds, significant in pharmaceuticals and materials science.

- Acid Chlorides : The reaction leads to the formation of ketones, which are crucial intermediates in organic synthesis.

- Substituted Allyl Halides : This application is vital for constructing more complex molecular architectures.

Michael Additions

The compound can undergo Michael additions to unsaturated ketones, providing a pathway to synthesize β-substituted carbonyl compounds. This reaction is valuable in synthetic organic chemistry for creating diverse chemical libraries.

Addition Reactions

Cyclobutylzinc bromide can also add to alkynes, yielding vinylzinc species that can further participate in various transformations, including:

- Alkylation : Facilitating the introduction of cyclobutyl groups into larger molecules.

- Formation of Organometallic Intermediates : These intermediates can be utilized in subsequent reactions to generate complex structures.

Synthesis of Alkylzinc Compounds

The direct formation of secondary and tertiary alkylzinc bromides from primary alkyl halides is another notable application. This process expands the toolkit available for chemists aiming to create branched alkyl chains.

Case Study 1: Cross-Coupling with Aryl Halides

In a study by Rieke et al. (1996), cyclobutylzinc bromide was utilized to couple with various aryl halides under mild conditions, demonstrating high yields and selectivity. The study highlighted its effectiveness compared to other organozinc reagents, establishing cyclobutylzinc bromide as a preferred choice for synthesizing biaryl compounds.

Case Study 2: Michael Addition Reactions

Research published in Organometallics demonstrated the utility of cyclobutylzinc bromide in Michael addition reactions with unsaturated ketones. The results indicated that the addition occurred smoothly, leading to high yields of the desired β-substituted carbonyl products, showcasing its potential in synthetic pathways involving complex molecular frameworks.

Case Study 3: Synthesis of Vinylzinc Species

A recent investigation explored the addition of cyclobutylzinc bromide to terminal alkynes, resulting in vinylzinc intermediates. These intermediates were subsequently transformed into various functionalized compounds, illustrating the versatility of cyclobutylzinc bromide in generating valuable synthetic intermediates.

Mechanism of Action

The mechanism of action of cyclobutylzinc bromide involves its ability to form carbon-carbon bonds through various coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic carbon atoms in organic halides or other substrates. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Key Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1019205-65-2 | |

| Molecular Formula | C₄H₇BrZn | |

| Molecular Weight (g/mol) | 200.384 | |

| Concentration | 0.5M in THF | |

| Storage Conditions | Packaged under argon; resealable |

This reagent is particularly valuable in medicinal chemistry for synthesizing cyclobutane-containing bioactive molecules. For example, it has been employed in palladium-catalyzed couplings to construct chromenopyridine derivatives, achieving moderate yields (26%) under optimized conditions . THF’s high polarity and Lewis basicity enhance the reagent’s stability and reactivity by coordinating to the zinc center, preventing aggregation .

Comparison with Similar Organozinc Bromides in THF

Below is a detailed comparison of cyclobutylzinc bromide with structurally analogous organozinc reagents, focusing on physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Organozinc Bromides in THF

Reactivity and Structural Influences

- Cyclobutyl Group : The strained cyclobutane ring in cyclobutylzinc bromide increases its reactivity compared to unstrained analogs (e.g., heptylzinc bromide). However, steric hindrance from the ring can limit yields in bulky substrates .

- Electron-Withdrawing Groups: 4-Cyanobenzylzinc bromide exhibits higher electrophilicity, enabling efficient couplings with electron-rich partners .

- Alkyl Chain Length : Linear chains (e.g., heptylzinc bromide) show reduced reactivity due to weaker zinc-carbon bonds and increased steric shielding .

Biological Activity

Cyclobutylzinc bromide (CBZB) is a zinc-based organometallic compound widely utilized in organic synthesis, particularly in cross-coupling reactions and as a reagent for the formation of carbon-carbon bonds. Its biological activity has garnered attention, particularly in pharmacological applications, due to its potential immunosuppressive and anti-inflammatory properties.

Cyclobutylzinc bromide is typically prepared as a 0.5M solution in tetrahydrofuran (THF), a solvent that enhances its reactivity. The compound acts primarily through its ability to form organozinc intermediates, which can undergo nucleophilic attacks on electrophiles, facilitating various chemical transformations.

Mechanism Overview

- Formation of Organozinc Species : CBZB reacts with electrophiles to form stable organozinc compounds.

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules.

- Biological Interactions : Preliminary studies suggest that cyclobutylzinc compounds may modulate immune responses by affecting leukocyte trafficking and enhancing vascular integrity.

Biological Activity

Research indicates that CBZB exhibits several biological activities relevant to therapeutic applications:

- Immunosuppressive Effects :

- Anti-Inflammatory Properties :

- Cancer Research :

Table 1: Summary of Biological Activities of Cyclobutylzinc Bromide

Detailed Findings

- Study on IL-6 Production : In adipocyte models, cyclobutylzinc bromide was shown to enhance IL-6 production significantly, indicating its role in metabolic regulation and potential implications for obesity treatment .

- Triglyceride Synthesis Inhibition : In Hep-G2 liver cells, CBZB demonstrated a capacity to lower triglyceride levels by interfering with lipid metabolic pathways .

- Weight Management in Obesity Models : Animal studies indicated that administration of cyclobutylzinc bromide led to significant weight loss and improved insulin sensitivity, showcasing its potential as a therapeutic agent for metabolic disorders .

Q & A

Q. What are the critical factors for synthesizing cyclobutylzinc bromide in tetrahydrofuran (THF)?

Cyclobutylzinc bromide is typically synthesized via transmetallation or direct insertion of zinc into cyclobutyl halides. Key factors include:

- Reagent purity : Use anhydrous THF to prevent hydrolysis, as moisture deactivates the organozinc reagent .

- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to suppress side reactions like β-hydride elimination .

- Zinc activation : Pre-treatment of zinc with 1,2-dibromoethane or LiCl enhances reactivity for efficient halide-zinc exchange .

Example Protocol :

| Step | Conditions | Purpose |

|---|---|---|

| 1 | Cyclobutyl bromide (1 eq), Zn (2 eq), THF, −78°C | Halide-zinc exchange |

| 2 | Stir for 12–24 h under N₂ | Ensure complete reaction |

| 3 | Filter under inert atmosphere | Remove unreacted Zn |

Q. How should cyclobutylzinc bromide 0.5M in THF be stored to maintain stability?

- Temperature : Store at 2–8°C in sealed, flame-resistant containers to prevent THF evaporation and reagent degradation .

- Moisture control : Use molecular sieves (3Å) or inert gas (Ar/N₂) headspace to avoid hydrolysis .

- Shelf life : Monitor via titration (e.g., iodometric assay) to confirm concentration stability over time .

Q. What analytical methods are suitable for characterizing cyclobutylzinc bromide in THF?

- NMR spectroscopy : ¹H/¹³C NMR in deuterated THF can detect cyclobutyl group signals (e.g., δ 1.5–2.5 ppm for cyclobutane protons) .

- Titration : Quench aliquots with iodine solution to quantify active zinc species .

- GC-MS : Analyze volatile byproducts (e.g., cyclobutane) to assess reagent purity .

Advanced Research Questions

Q. How can competing side reactions (e.g., homo-coupling) be minimized during cross-coupling with cyclobutylzinc bromide?

- Catalyst selection : Use Ni(acac)₂ or Pd(dba)₂ with ligands (e.g., XPhos) to enhance selectivity for cross-coupling over homo-coupling .

- Additives : LiBr or MgBr₂ improves catalyst turnover by stabilizing intermediates .

- Kinetic control : Slow addition of electrophiles (e.g., aryl halides) at −20°C reduces undesired pathways .

Case Study :

| Electrophile | Catalyst | Yield (%) | Side Products |

|---|---|---|---|

| 4-Bromotoluene | Ni(acac)₂/XPhos | 78 | <5% homo-coupled |

| 2-Iodonaphthalene | Pd(dba)₂ | 65 | 12% homo-coupled |

Q. What mechanistic insights explain contradictions in reported reaction yields for cyclobutylzinc bromide?

Discrepancies arise from:

- THF quality : Residual peroxides in THF (from improper storage) oxidize zinc, reducing reactivity .

- Substrate steric effects : Bulky electrophiles (e.g., ortho-substituted aryl halides) hinder transmetallation, lowering yields .

- Zinc particle size : Nanoparticulate zinc (≤100 nm) increases surface area, improving efficiency versus bulk zinc .

Q. How can computational modeling predict optimal reaction conditions for cyclobutylzinc bromide?

- DFT calculations : Model transition states to identify energy barriers for transmetallation or reductive elimination .

- Machine learning : Train models on datasets (e.g., solvent polarity, catalyst loading) to predict yields .

Example Prediction :

| Parameter | Optimal Range |

|---|---|

| THF:H₂O ratio | >99:1 (v/v) |

| Catalyst loading | 2–5 mol% |

| Temperature | −30°C to 0°C |

Q. What strategies resolve low regioselectivity in cyclobutylzinc bromide-mediated alkylation?

- Directing groups : Install temporary groups (e.g., boronate esters) to steer reactivity .

- Solvent tuning : Replace THF with Et₂O or MTBE to modulate zinc coordination and selectivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.